An In-depth Technical Guide to 4,6-Dichloro-8-iodoquinoline: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 4,6-Dichloro-8-iodoquinoline: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid bicyclic structure and the presence of a nitrogen atom provide a unique framework for molecular recognition by various biological targets. Halogenated quinolines, in particular, have garnered significant attention due to the profound impact of halogen substituents on the physicochemical and pharmacological properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 4,6-dichloro-8-iodoquinoline, a tri-halogenated quinoline with significant potential as a versatile building block in the synthesis of novel therapeutic agents.
Physicochemical Properties of 4,6-Dichloro-8-iodoquinoline
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While extensive experimental data for 4,6-dichloro-8-iodoquinoline is not widely published, its key properties can be reliably predicted based on its structure and data from chemical suppliers.[3]
| Property | Value | Source |
| CAS Number | 1171918-94-7 | [3] |
| Molecular Formula | C₉H₄Cl₂IN | [3] |
| Molecular Weight | 323.95 g/mol | [3] |
| Appearance | Solid (predicted) | Inferred |
| SMILES | Clc1cc(Cl)cc2c(I)ccnc12 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of 4,6-Dichloro-8-iodoquinoline: A Plausible Synthetic Route
Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for 4,6-dichloro-8-iodoquinoline.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,6-Dichloroquinolin-8-ol
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To a stirred mixture of 2,4-dichloro-6-aminophenol (1 equivalent) and glycerol (3 equivalents), cautiously add concentrated sulfuric acid (4 equivalents) at a controlled temperature.
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Add a suitable oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, to the mixture.
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Heat the reaction mixture to 120-130°C for several hours until the reaction is complete (monitored by TLC).
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Cool the mixture and carefully pour it onto crushed ice.
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Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
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Filter, wash with water, and dry the crude 4,6-dichloroquinolin-8-ol. Purify by recrystallization or column chromatography.
Step 2: Iodination of 4,6-Dichloroquinolin-8-ol
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Dissolve 4,6-dichloroquinolin-8-ol (1 equivalent) in a suitable solvent such as acetic acid or an alcohol-water mixture.
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Add a source of iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite).
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Stir the reaction at room temperature or with gentle heating until the iodination is complete. The directing effect of the hydroxyl group at position 8 and the existing chloro substituents will influence the regioselectivity of the iodination.
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Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove any excess iodine.
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Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
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Purify the crude 4,6-dichloro-8-iodoquinoline by column chromatography or recrystallization to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of three halogen atoms on the quinoline core makes 4,6-dichloro-8-iodoquinoline a highly valuable and versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.
A Scaffold for Kinase Inhibitors
The quinoline and the closely related quinazoline scaffolds are present in numerous FDA-approved kinase inhibitors used in oncology (e.g., Lapatinib). The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common feature in many kinase inhibitors. The iodine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.
Caption: Potential synthetic utility of 4,6-dichloro-8-iodoquinoline in drug discovery.
Potential as an Antimicrobial and Anticancer Agent
Halogenated quinolines have a long history of use as antimicrobial agents. The presence of multiple halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the quinoline nucleus is a known DNA intercalator and can inhibit key enzymes involved in microbial replication. The diverse substitution pattern of 4,6-dichloro-8-iodoquinoline suggests it could be a promising lead for the development of new antibacterial, antifungal, or antiparasitic drugs.[4][5]
Recent studies have also highlighted the anticancer potential of various substituted quinolines.[2] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in cancer cells. The unique electronic and steric properties conferred by the three halogen atoms in 4,6-dichloro-8-iodoquinoline make it an intriguing candidate for screening in various cancer cell lines.
Safety and Handling
As with any halogenated aromatic compound, 4,6-dichloro-8-iodoquinoline should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, information from related dichloroquinoline compounds suggests that it may be a skin and eye irritant.[3]
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4,6-Dichloro-8-iodoquinoline represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its tri-halogenated quinoline core offers multiple points for synthetic diversification, making it an ideal scaffold for the generation of compound libraries for high-throughput screening. The insights provided in this guide, from its plausible synthesis to its potential applications and necessary safety precautions, are intended to stimulate further research into this versatile molecule and unlock its full therapeutic potential.
References
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents.
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - DergiPark. Available at: [Link]
-
Quinoline - mVOC 4.0. Available at: [Link]
- JP6038111B2 - 2,6-Dichloro-8-iodo-7-deazapurine for the synthesis of polysubstituted 7 ... - Google Patents.
- WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents.
-
(PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations - ResearchGate. Available at: [Link]
-
the 5-and 8-iodination of quinoline and some of its derivatives - PJSIR. Available at: [Link]
-
(12) United States Patent - Googleapis.com. Available at: [Link]
-
Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl - NIH. Available at: [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. Available at: [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH. Available at: [Link]
-
Synthetic approach of substituted quinolines via starting with... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF - ResearchGate. Available at: [Link]
-
Quinoline, 4,7-dichloro- - the NIST WebBook. Available at: [Link]
-
Chemicalize - Instant Cheminformatics Solutions. Available at: [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. Available at: [Link]
